molecular formula C10H9NS B170591 (4-Ethenylphenyl)methyl thiocyanate CAS No. 148797-87-9

(4-Ethenylphenyl)methyl thiocyanate

Cat. No. B170591
M. Wt: 175.25 g/mol
InChI Key: PDFURVYAONQPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05728431

Procedure details

The desired terpolymer of styrene, 4-thiocyanatomethylstyrene, and vinyl benzyl polyethylene glycol was synthesized from the terpolymer of Step II as follows: 1.5 g of the terpolymer formed in Step II was mixed with 350 mL of toluene taken in a 500 mL flask and the contents stirred. To this mixture was added 1.2 g of potassium thiocyanate dissolved in 115 mL of a solvent mixture of DMF and acetone (100/15, v/v). The entire contents of the flask was then heated and allowed to reflux for about 30 hours. The contents were then allowed to cool to room temperature at which time slightly turbid mixture became homogeneous. The solvents were evaporated under vacuo and the residual solids were precipitated from water. The precipitate was washed with methanol and dried to yield a white powder of the terpolymer (0.9 g). The structure of the produced terpolymer was verified by 1H and 13C NMR, and IR spectroscopy.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
115 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-:8][C:9]#[N:10].[K+].[CH3:12][C:13]([CH3:15])=O>CN(C=O)C>[CH2:9]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8]([CH2:12][C:13]1[CH:15]=[CH:7][C:1]([CH:6]=[CH2:5])=[CH:2][CH:3]=1)[C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
solvent
Quantity
115 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the contents stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.5 g of the terpolymer formed in Step II
CUSTOM
Type
CUSTOM
Details
taken in a 500 mL flask
TEMPERATURE
Type
TEMPERATURE
Details
The entire contents of the flask was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
the residual solids were precipitated from water
WASH
Type
WASH
Details
The precipitate was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield a white powder of the terpolymer (0.9 g)

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
S(C#N)CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728431

Procedure details

The desired terpolymer of styrene, 4-thiocyanatomethylstyrene, and vinyl benzyl polyethylene glycol was synthesized from the terpolymer of Step II as follows: 1.5 g of the terpolymer formed in Step II was mixed with 350 mL of toluene taken in a 500 mL flask and the contents stirred. To this mixture was added 1.2 g of potassium thiocyanate dissolved in 115 mL of a solvent mixture of DMF and acetone (100/15, v/v). The entire contents of the flask was then heated and allowed to reflux for about 30 hours. The contents were then allowed to cool to room temperature at which time slightly turbid mixture became homogeneous. The solvents were evaporated under vacuo and the residual solids were precipitated from water. The precipitate was washed with methanol and dried to yield a white powder of the terpolymer (0.9 g). The structure of the produced terpolymer was verified by 1H and 13C NMR, and IR spectroscopy.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
115 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-:8][C:9]#[N:10].[K+].[CH3:12][C:13]([CH3:15])=O>CN(C=O)C>[CH2:9]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8]([CH2:12][C:13]1[CH:15]=[CH:7][C:1]([CH:6]=[CH2:5])=[CH:2][CH:3]=1)[C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
solvent
Quantity
115 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the contents stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.5 g of the terpolymer formed in Step II
CUSTOM
Type
CUSTOM
Details
taken in a 500 mL flask
TEMPERATURE
Type
TEMPERATURE
Details
The entire contents of the flask was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
the residual solids were precipitated from water
WASH
Type
WASH
Details
The precipitate was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield a white powder of the terpolymer (0.9 g)

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
S(C#N)CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728431

Procedure details

The desired terpolymer of styrene, 4-thiocyanatomethylstyrene, and vinyl benzyl polyethylene glycol was synthesized from the terpolymer of Step II as follows: 1.5 g of the terpolymer formed in Step II was mixed with 350 mL of toluene taken in a 500 mL flask and the contents stirred. To this mixture was added 1.2 g of potassium thiocyanate dissolved in 115 mL of a solvent mixture of DMF and acetone (100/15, v/v). The entire contents of the flask was then heated and allowed to reflux for about 30 hours. The contents were then allowed to cool to room temperature at which time slightly turbid mixture became homogeneous. The solvents were evaporated under vacuo and the residual solids were precipitated from water. The precipitate was washed with methanol and dried to yield a white powder of the terpolymer (0.9 g). The structure of the produced terpolymer was verified by 1H and 13C NMR, and IR spectroscopy.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
115 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-:8][C:9]#[N:10].[K+].[CH3:12][C:13]([CH3:15])=O>CN(C=O)C>[CH2:9]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8]([CH2:12][C:13]1[CH:15]=[CH:7][C:1]([CH:6]=[CH2:5])=[CH:2][CH:3]=1)[C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
solvent
Quantity
115 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the contents stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.5 g of the terpolymer formed in Step II
CUSTOM
Type
CUSTOM
Details
taken in a 500 mL flask
TEMPERATURE
Type
TEMPERATURE
Details
The entire contents of the flask was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
the residual solids were precipitated from water
WASH
Type
WASH
Details
The precipitate was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield a white powder of the terpolymer (0.9 g)

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
S(C#N)CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.